6beta-Hydroxydexamethasone

Beschreibung

Significance as a Dexamethasone (B1670325) Metabolite in Steroid Metabolism Studies

The study of dexamethasone metabolism provides a window into the broader processes of steroid biotransformation. In human liver microsomal incubations, dexamethasone is converted into several metabolites, with 6beta-hydroxydexamethasone being identified as a major product. nih.govnih.gov Research has shown that more than 30% of an administered dose of dexamethasone is excreted in the urine as this compound in humans. nih.govresearchgate.net

The conversion is primarily catalyzed by the CYP3A4 enzyme, which is responsible for both 6α- and 6β-hydroxylation. nih.govpharmgkb.org Studies have demonstrated a strong correlation between the rate of this compound formation and the expression of CYP3A4. nih.gov In contrast to the liver where 6-hydroxylation is the main metabolic pathway, dexamethasone can undergo side-chain cleavage in human kidney fractions. researchgate.net The preferential formation of the 6beta-hydroxy isomer over other potential metabolites makes it a focal point in understanding the specific enzymatic activity and regioselectivity of CYP3A4 towards synthetic corticosteroids. researchgate.net

The metabolic profile of dexamethasone, including the formation of this compound, shows considerable interindividual variability. nih.gov This variability is a key area of investigation in steroid metabolism studies, as it can help explain differences in drug efficacy and response among individuals.

Below is a summary of key metabolites identified from in vitro studies of dexamethasone metabolism in human liver.

| Metabolite Name | Abbreviation | Notes |

| This compound | 6β-OH-DEX | A major metabolite formed via CYP3A4. nih.govresearchgate.net |

| 6alpha-Hydroxydexamethasone (B1610114) | 6α-OH-DEX | A metabolite also formed by CYP3A4. nih.gov |

| 6-hydroxy-9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione | 6-hydroxy-9α-F-A | A metabolite formed from the subsequent hydroxylation of 9α-F-A. nih.gov |

| 9alpha-fluoro-androsta-1,4-diene-11beta-hydroxy-16alpha-methyl-3,17-dione | 9α-F-A | Formed via side-chain cleavage of dexamethasone. nih.gov |

Overview of its Role in Xenobiotic Metabolism Research

Xenobiotic metabolism encompasses the biochemical processes that modify foreign chemical substances, such as drugs and environmental toxins. d-nb.info The cytochrome P450 enzymes, particularly CYP3A4, are central to this system, metabolizing a vast number of pharmaceuticals. d-nb.info Due to significant inter-individual variation in CYP3A4 activity, there is a strong interest in finding reliable markers to assess its function in vivo. uwo.ca

This compound has emerged as a significant biomarker for this purpose. ebiohippo.com The formation of this compound is catalyzed almost exclusively by CYP3A4, making its production rate a direct reflection of the enzyme's activity. caymanchem.comnih.gov Researchers utilize the ratio of this compound to the parent compound, dexamethasone, in urine or plasma as a specific and non-invasive marker for human CYP3A4 activity. researchgate.net This method is valuable for studying drug-drug interactions, where one drug might induce or inhibit the metabolism of another by affecting CYP3A4. nih.govebi.ac.uk

The use of this metabolic ratio allows for phenotyping of CYP3A4 activity, helping to predict how an individual might metabolize other drugs that are substrates for this enzyme. drugbank.comnih.gov This is crucial in clinical pharmacology for anticipating potential adverse reactions or therapeutic failures due to altered drug metabolism. nih.gov

The following table presents kinetic data for the formation of hydroxylated dexamethasone metabolites in human liver microsomes, highlighting the enzymatic efficiency of this pathway.

| Metabolite | Kₘ (μM) | Vₘₐₓ (pmol x min⁻¹ mg protein⁻¹) |

| This compound | 23.2 ± 3.8 | 14.3 ± 9.9 |

| 6alpha-Hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 |

| Data from in vitro studies with human liver microsomes. nih.gov |

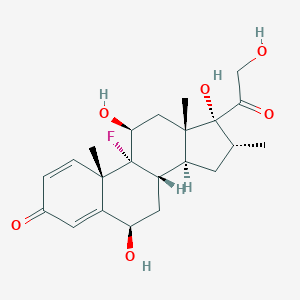

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16-,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSTEHLLHXILB-QODHSQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204471 | |

| Record name | 6-Hydroxydexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55879-47-5 | |

| Record name | 6-Hydroxydexamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55879-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxydexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055879475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxydexamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYDEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017VSH97RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Formation and Metabolic Pathways of 6beta Hydroxydexamethasone

Cytochrome P450 Isoform Involvement in 6-Hydroxylation of Dexamethasone (B1670325)

The conversion of dexamethasone to its 6-hydroxylated metabolites is a critical step in its biotransformation, predominantly mediated by the cytochrome P450 (CYP) enzyme system.

Specificity of Cytochrome P450 3A4 in Dexamethasone Hydroxylation

Research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the 6β-hydroxylation of dexamethasone in humans. caymanchem.comencyclopedia.pubnih.govnih.gov Studies using human liver microsomes have demonstrated a strong correlation between the rate of 6β-hydroxydexamethasone formation and the levels of CYP3A4. irispublishers.comirispublishers.com The specificity of CYP3A4 is further substantiated by inhibition studies. The use of ketoconazole (B1673606), a selective inhibitor of CYP3A4, results in a nearly complete cessation of both 6α- and 6β-hydroxydexamethasone formation. irispublishers.comirispublishers.comnih.gov This indicates that CYP3A4 is the primary catalyst for this metabolic pathway. nih.govresearchgate.net The urinary ratio of 6β-hydroxydexamethasone to dexamethasone is even utilized as a noninvasive biomarker for CYP3A4 activity. nih.govnih.gov

The kinetic parameters for the formation of the hydroxylated metabolites have been determined in human liver microsomes.

| Metabolite | K_m (μM) | V_max (pmol/min/mg protein) |

| 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 |

| 6α-hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 |

| Data from a study with 17 human livers. nih.gov |

Contribution of Other Cytochrome P450 Isoforms to Dexamethasone Metabolism

While CYP3A4 is the major player, the involvement of other CYP isoforms in dexamethasone metabolism has been investigated. Studies have shown that inhibitors of CYP1A (furafylline) and CYP2C (sulfaphenazole, tolbutamide) have minimal to no effect on the 6-hydroxylation of dexamethasone, further highlighting the specificity of CYP3A4. nih.gov However, it's important to note that dexamethasone itself can act as an inducer of several CYP enzymes, including CYP3A4 and CYP2A6, which can influence its own metabolism and that of other drugs. nih.govpharmgkb.org While the primary route of 6-hydroxylation is firmly attributed to CYP3A4, the broader metabolic profile of dexamethasone suggests potential minor contributions from other enzymes in different pathways. For instance, side-chain cleavage of dexamethasone has been proposed to be mediated by CYP17A, though this pathway is considered less significant in vivo. irispublishers.com

Elucidation of Dexamethasone Metabolites Beyond 6β-Hydroxydexamethasone

The metabolic journey of dexamethasone in the human body yields more than just 6β-hydroxydexamethasone. In vitro studies with human liver microsomes have identified several other metabolites. nih.gov

Key identified metabolites of dexamethasone include:

6α-hydroxydexamethasone: A stereoisomer of the primary metabolite. nih.gov

9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A): Formed through the side-chain cleavage of dexamethasone. nih.govresearchgate.net

6-hydroxy-9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (6-hydroxy-9α-F-A): This metabolite is a result of the 6-hydroxylation of 9α-F-A, indicating that side-chain cleavage can precede hydroxylation. nih.gov

11-dehydrodexamethasone: Another identified metabolite. pharmgkb.org

The metabolic profile can exhibit considerable variation among individuals. nih.gov Furthermore, studies in different species have revealed both quantitative and qualitative differences in metabolite formation. For instance, 6-hydroxylation is a major pathway in hamsters, while it is sex-specific in rats. nih.gov In human kidney fractions, dexamethasone predominantly undergoes side-chain cleavage to form 9αF-A, a contrast to the primary 6-hydroxylation pathway in the liver. researchgate.net

Stereoselective Hydroxylation and Isomer Formation (e.g., 6α- and 6β-hydroxydexamethasone)

The hydroxylation of dexamethasone at the 6-position is a stereoselective process, leading to the formation of two distinct isomers: 6α-hydroxydexamethasone and 6β-hydroxydexamethasone. nih.gov

The formation of 6β-hydroxydexamethasone is the major pathway, with an epimer formation ratio of approximately 1:3 for 6α-hydroxy dexamethasone to 6β-hydroxy dexamethasone. irispublishers.comirispublishers.com This preference for the β-position is a key characteristic of the CYP3A4-mediated reaction. Molecular modeling studies have been employed to understand the structural basis for this preferential formation of the 6β-isomer. researchgate.net The orientation of dexamethasone within the active site of the CYP3A4 enzyme likely favors hydrogen abstraction and subsequent oxygen rebound at the 6β-position. researchgate.netnih.gov

Enzyme Kinetics and Mechanistic Studies of 6beta Hydroxydexamethasone Formation

Kinetic Parameters of Dexamethasone (B1670325) 6-Hydroxylation (Michaelis Constant and Maximum Reaction Rate)

The enzymatic conversion of dexamethasone to its 6β-hydroxylated metabolite follows Michaelis-Menten kinetics. Studies utilizing human and rat liver microsomes have determined the key kinetic parameters, the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ).

In studies with human liver microsomes, the formation of 6β-hydroxydexamethasone was identified as a major metabolic pathway. The mean Kₘ value for this reaction was determined to be 23.2 ± 3.8 µM. The corresponding Vₘₐₓ value was found to be 14.3 ± 9.9 pmol/min/mg of protein. These studies also identified a related metabolite, 6α-hydroxydexamethasone, with a similar Kₘ of 25.6 ± 1.6 µM but a lower Vₘₐₓ of 4.6 ± 3.1 pmol/min/mg protein.

Research using liver microsomes from male Sprague Dawley rats also investigated these kinetic parameters. In this model, the CYP3A2 isoform is primarily responsible for the 6-hydroxylation of dexamethasone. The kinetic values obtained from these in vitro studies provide insight into the efficiency and capacity of this metabolic process.

Below is a summary of the kinetic parameters for dexamethasone 6β-hydroxylation in different in vitro systems.

Table 1: Michaelis-Menten Kinetic Values for 6β-Hydroxydexamethasone Formation

| System | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Source |

|---|---|---|---|---|

| Human Liver Microsomes | CYP3A4 | 23.2 ± 3.8 | 14.3 ± 9.9 | mdpi.commdpi.com |

Inhibition and Induction Studies of Dexamethasone 6-Hydroxylation in In Vitro Systems

The enzymatic pathway leading to 6β-hydroxydexamethasone is subject to both inhibition and induction by various compounds, which can significantly alter the metabolism of dexamethasone.

Inhibition Studies: In vitro studies have demonstrated that the 6-hydroxylation of dexamethasone is strongly inhibited by known inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. Ketoconazole (B1673606), a potent and selective inhibitor of CYP3A4, has been shown to completely block the formation of both 6β- and 6α-hydroxydexamethasone at a concentration of 3 µM. mdpi.commdpi.comresearchgate.net This finding strongly supports the role of CYP3A4 in this metabolic reaction. mdpi.commdpi.comresearchgate.net Other compounds that have demonstrated marked inhibition of dexamethasone 6-hydroxylation include the progestin gestodene (B1671452) and the plant alkaloid ellipticine. mdpi.commdpi.comirispublishers.com Itraconazole, another strong CYP3A4 inhibitor, also significantly affects dexamethasone metabolism. researchgate.net

Conversely, inhibitors of other CYP isoforms, such as furafylline (B147604) (a CYP1A inhibitor), tolbutamide (B1681337) (a CYP2C substrate), and sulfaphenazole (B1682705) (a CYP2C inhibitor), were found to be essentially non-inhibitory, further specifying CYP3A4 as the key enzyme. mdpi.commdpi.comirispublishers.com More recent studies have explored the inhibitory potential of other drugs. The natural compound kaempferol, found in epimedium, has been shown to inhibit CYP3A4 activity, which could in turn affect dexamethasone metabolism. frontiersin.orgwikipedia.org

Table 2: In Vitro Inhibition of Dexamethasone 6-Hydroxylation

| Compound | Effect | Enzyme Target | Source |

|---|---|---|---|

| Ketoconazole | Complete Inhibition | CYP3A4 | mdpi.commdpi.comresearchgate.netirispublishers.com |

| Gestodene | Marked Inhibition | CYP3A4 | mdpi.commdpi.comirispublishers.com |

| Ellipticine | Marked Inhibition | CYP3A4 | mdpi.commdpi.comirispublishers.com |

| Itraconazole | Significant Inhibition | CYP3A4 | researchgate.net |

| Kaempferol | Inhibition | CYP3A4 | frontiersin.orgwikipedia.org |

| Furafylline | Non-inhibitory | CYP1A | mdpi.commdpi.comirispublishers.com |

| Tolbutamide | Non-inhibitory | CYP2C | mdpi.commdpi.comirispublishers.com |

| Sulfaphenazole | Non-inhibitory | CYP2C | mdpi.commdpi.comirispublishers.com |

Induction Studies: Dexamethasone itself is a well-documented inducer of CYP3A4 expression and activity. mdpi.commdpi.comnih.govresearchgate.net This induction is concentration-dependent and occurs through the activation of nuclear receptors. mdpi.commdpi.comasm.orgmdpi.com The primary mechanism involves the activation of the pregnane (B1235032) X receptor (PXR). mdpi.comjst.go.jp The activated PXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to regulatory elements on the CYP3A4 gene, increasing its transcription. wikipedia.org

Additionally, dexamethasone can act through the glucocorticoid receptor (GR). mdpi.comjst.go.jp At lower, more physiological concentrations, a GR-dependent transactivation of PXR and the constitutive androstane (B1237026) receptor (CAR) leads to a modest induction of CYP3A4. mdpi.commdpi.com At higher concentrations, dexamethasone can directly bind to and activate PXR, resulting in a more potent induction. mdpi.comasm.orgmdpi.com In vitro studies using primary human hepatocytes have quantified this effect, showing that increasing concentrations of dexamethasone (from 2 µM to 250 µM) can lead to an average 1.7-fold to 6.9-fold increase in CYP3A4 activity. This auto-induction can affect the clearance of dexamethasone itself as well as other drugs metabolized by CYP3A4. mdpi.com

Reaction Mechanism Elucidation for Dexamethasone 6-Hydroxylation Catalysis

The 6β-hydroxylation of dexamethasone is a monooxygenase reaction catalyzed by the heme-containing enzyme, cytochrome P450 3A4. nih.govmdpi.com The general catalytic mechanism for this type of reaction involves a well-established P450 catalytic cycle.

The cycle begins with the binding of the substrate, dexamethasone, to the active site of the ferric (Fe³⁺) heme iron within the CYP3A4 enzyme. jst.go.jp This binding displaces a water molecule from the iron's coordination sphere. jst.go.jp An electron is then transferred from NADPH via NADPH-cytochrome P450 reductase, reducing the heme iron to the ferrous (Fe²⁺) state. Molecular oxygen then binds to the ferrous iron, forming a ternary complex. mdpi.com A second electron transfer, sometimes facilitated by cytochrome b5, reduces the dioxygen adduct to a peroxo species. mdpi.com

This is followed by protonation and the scission of the oxygen-oxygen bond, leading to the formation of a water molecule and a highly reactive iron(IV)-oxo porphyrin radical cation species known as Compound I. mdpi.comjst.go.jp Compound I is the primary oxidizing agent responsible for the hydroxylation. mdpi.comjst.go.jp

The reaction proceeds via an "oxygen rebound" mechanism. mdpi.com Compound I abstracts a hydrogen atom from the 6β-position of the dexamethasone steroid nucleus, creating a transient substrate radical and a hydroxylated iron species (Compound II-like). mdpi.com This is followed by the rapid transfer, or "rebound," of the hydroxyl group from the iron back to the substrate radical, forming the 6β-hydroxydexamethasone product. mdpi.com

Molecular modeling studies have been employed to understand how dexamethasone fits within the active site of CYP3A4. nih.govresearchgate.net These models show that dexamethasone can be accommodated in an orientation that positions the 6β-carbon in close proximity to the heme iron's catalytic center, which helps to rationalize the observed preferential formation of the 6β-hydroxylated isomer over other potential metabolites. nih.govresearchgate.net

Biological Relevance and Pharmacodynamic Research of 6beta Hydroxydexamethasone

Modulation of Endogenous Corticosteroid Synthesis and Regulation in Preclinical Models

Research in preclinical models has demonstrated that 6β-Hydroxydexamethasone, a primary metabolite of dexamethasone (B1670325), actively participates in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov The HPA axis is a critical neuroendocrine system that governs the synthesis and release of endogenous corticosteroids, such as corticosterone (B1669441) in rodents and cortisol in humans, in response to stress and physiological cues. wisc.edunih.gov This regulation occurs through a negative feedback mechanism where glucocorticoids act on the hypothalamus and pituitary gland to inhibit further secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively, thereby controlling adrenal steroid production. nih.govnih.gov

In experimental studies using rats, 6β-Hydroxydexamethasone has shown a significant capacity to modulate this system. Administration of 6β-Hydroxydexamethasone to rats was found to completely suppress the production of corticosterone for at least three hours. nih.govresearchgate.net This finding indicates that the metabolite retains biological activity sufficient to engage the HPA axis feedback loop and inhibit endogenous steroidogenesis. The ability of 6β-Hydroxydexamethasone to suppress corticosterone production highlights its role not merely as an inactive byproduct of dexamethasone metabolism, but as a compound with its own distinct effects on adrenal function in research settings. nih.gov

Table 1: Effect of 6β-Hydroxydexamethasone on Corticosterone Production in a Preclinical Model

| Compound | Model System | Observed Effect | Duration of Effect | Citation |

|---|---|---|---|---|

| 6β-Hydroxydexamethasone | Rat | Complete suppression of corticosterone production | At least 3 hours | nih.govresearchgate.net |

Glucocorticoid Activity and Receptor Interactions in Experimental Settings

The glucocorticoid activity of a steroid is fundamentally linked to its ability to bind to and activate the glucocorticoid receptor (GR). pharmgkb.org Upon binding, the activated receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to the physiological effects associated with glucocorticoids. pharmgkb.orgwikipedia.org

While 6β-Hydroxydexamethasone demonstrates activity in suppressing the HPA axis, its intrinsic glucocorticoid activity is substantially lower than that of its parent compound, dexamethasone. nih.govfao.org Research indicates that the process of 6-hydroxylation results in a significant decrease in the steroid activity of corticosteroids. fao.org This reduction in activity is directly related to a diminished affinity for the glucocorticoid receptor.

Although direct binding affinity data for 6β-Hydroxydexamethasone is not extensively detailed, studies on structurally similar compounds provide valuable insight. For instance, 6β-hydroxy-budesonide, a metabolite of the potent glucocorticoid budesonide, was found to be a very weak competitor for the glucocorticoid receptor, exhibiting only 6% of the binding affinity of dexamethasone. nih.gov This suggests that the addition of a hydroxyl group at the 6β position sterically hinders the optimal interaction between the steroid and the receptor's ligand-binding domain, leading to reduced glucocorticoid activity. nih.govnih.gov

Comparative Biological Activity with Parent Compound in Research Models

When comparing the biological activity of 6β-Hydroxydexamethasone to its parent compound, dexamethasone, a clear distinction in potency and receptor interaction emerges from research models. Dexamethasone is a potent synthetic glucocorticoid characterized by high affinity for the glucocorticoid receptor. pharmgkb.orgccjm.org In contrast, 6β-Hydroxydexamethasone exhibits markedly reduced glucocorticoid activity. fao.org

The most direct comparison comes from their effects on the HPA axis. While 6β-Hydroxydexamethasone can suppress corticosterone production in rats, this action must be viewed in the context of its significantly lower intrinsic activity compared to dexamethasone. nih.govfao.org The hydroxylation at the C6-position is a key metabolic step that diminishes the biological potency of the steroid. fao.org

Table 2: Comparative Profile of Dexamethasone and 6β-Hydroxydexamethasone

| Feature | Dexamethasone | 6β-Hydroxydexamethasone | Citation |

|---|---|---|---|

| Glucocorticoid Activity | Potent | Massively decreased | pharmgkb.orgfao.org |

| Glucocorticoid Receptor Binding Affinity | High | Very low (inferred) | nih.govccjm.org |

| Effect on HPA Axis | Potent suppression | Suppression observed in preclinical models | nih.govwisc.edu |

6beta Hydroxydexamethasone As a Biochemical Marker for Enzyme Activity

Utility as a Surrogate Marker for Cytochrome P450 3A4 Activity

6β-Hydroxydexamethasone serves as a key surrogate marker for the activity of Cytochrome P450 3A4 (CYP3A4), one of the most important enzymes in drug metabolism. The formation of 6β-Hydroxydexamethasone from its parent compound, dexamethasone (B1670325), is a metabolic pathway predominantly mediated by CYP3A4. irispublishers.comirispublishers.com This specificity makes the quantification of 6β-Hydroxydexamethasone a reliable indicator of CYP3A4 function. Studies have demonstrated a direct correlation between the levels of CYP3A4 enzyme and the formation of dexamethasone's hydrophilic metabolites, including 6β-Hydroxydexamethasone. nih.gov

The induction or inhibition of CYP3A4 by various drugs can significantly alter the rate of 6β-Hydroxydexamethasone production. For instance, potent inducers like rifampicin (B610482) increase CYP3A4 activity, leading to a higher rate of dexamethasone metabolism and consequently, elevated levels of its 6β-hydroxylated metabolite. researchgate.net Conversely, inhibitors such as ketoconazole (B1673606) or the time-dependent inhibitor azamulin (B193673) suppress CYP3A4 activity, resulting in a marked decrease in 6β-Hydroxydexamethasone formation. irispublishers.comnih.gov This responsive relationship allows researchers and clinicians to use 6β-Hydroxydexamethasone levels to probe CYP3A4 activity, predict potential drug-drug interactions, and understand the impact of genetic and environmental factors on drug metabolism.

In vitro systems, particularly human liver microsomes, are fundamental tools for studying drug metabolism. These preparations contain a high concentration of CYP enzymes, including CYP3A4. The formation of 6β-Hydroxydexamethasone in these systems provides a direct measure of CYP3A4 catalytic activity.

Research using human liver microsomes has established the kinetic parameters for dexamethasone 6β-hydroxylation. These studies show considerable interindividual variability in metabolic rates. irispublishers.com The formation of both 6α- and 6β-hydroxydexamethasone is almost completely inhibited by ketoconazole, a selective CYP3A4 inhibitor, confirming that CYP3A4 is the primary enzyme responsible for these reactions. irispublishers.comirispublishers.com In one study, the rate of 6β-hydroxydexamethasone formation showed a strong correlation (r = 0.74) with the relative expression of CYP3A4 protein in the microsomal samples. irispublishers.com In rat liver microsomes, which share a significant sequence homology with human microsomes, the CYP3A2 isoform is responsible for the 6-hydroxylation of dexamethasone.

Table 1: Kinetic Parameters of Dexamethasone Hydroxylation in Human Liver Microsomes

| Metabolite | Mean K_m (μM) (±S.D.) | Mean V_max_ (pmol/min/mg protein) (±S.D.) |

| 6β-Hydroxydexamethasone | 23.2 (±3.8) | 14.3 (±9.9) |

| 6α-Hydroxydexamethasone | 25.6 (±1.6) | 4.6 (±3.1) |

Data sourced from a study using four human liver samples. irispublishers.com

Animal models are crucial for understanding the in vivo relevance of in vitro findings. Chimeric mice with humanized livers, which contain human hepatocytes, have become a valuable tool for studying human-specific drug metabolism. In these models, dexamethasone is used as a probe drug to assess CYP3A4 induction. researchgate.net

Studies have shown that treatment with rifampicin, a potent CYP3A4 inducer, leads to a significant increase in the urinary excretion of 6β-Hydroxydexamethasone in these mice. researchgate.net Conversely, administration of a CYP3A4 inhibitor like azamulin significantly reduces plasma and urinary concentrations of 6β-Hydroxydexamethasone. nih.gov In one study, azamulin treatment suppressed the formation of 6β-Hydroxydexamethasone by 93% in human liver microsomes. nih.gov These animal models allow for the non-invasive assessment of CYP3A4 activity and its modulation by other compounds, bridging the gap between preclinical and clinical research. researchgate.net The formation of 6-hydroxy dexamethasone metabolites is noted to be species-specific, with hamsters showing the highest production. musechem.com In rats, dexamethasone hydroxylation is sex-specific; male rats produce metabolites in ratios similar to humans. musechem.com

Table 2: Effect of CYP3A4 Modulators on 6β-Hydroxydexamethasone Formation in Humanized-Liver Mouse Models

| Modulator | Effect on CYP3A4 | Change in 6β-Hydroxydexamethasone/Dexamethasone Ratio |

| Rifampicin | Induction | 3.5-fold increase in urinary ratio. researchgate.net |

| Azamulin | Inhibition | Urinary ratio reduced to 41% of untreated value. researchgate.netnih.gov |

Metabolic Ratios for Enzyme Activity Determination (e.g., 6beta-hydroxydexamethasone/dexamethasone ratio)

The metabolic ratio of 6β-Hydroxydexamethasone to its parent drug, dexamethasone, is a widely used metric for determining CYP3A4 activity in vivo. nih.govresearchgate.net This ratio, often measured in urine or plasma, provides a non-invasive and practical way to assess enzyme function. nih.govnih.gov By calculating the ratio of the metabolite to the unchanged drug, variability related to absorption and distribution can be minimized, offering a more standardized measure of metabolic capacity.

A higher 6β-Hydroxydexamethasone/dexamethasone ratio indicates increased CYP3A4 activity, typically seen after administration of an inducing agent. For example, in humanized-liver mice treated with the inducer rifampicin, the urinary metabolic ratio increased 3.5-fold. researchgate.net Conversely, a lower ratio suggests inhibition of the enzyme. In the same animal model, treatment with the inhibitor azamulin caused the mean urinary ratio to drop to 41% of the value seen in untreated mice. researchgate.netnih.gov This demonstrates the sensitivity of the metabolic ratio in detecting changes in CYP3A4 activity, making it a valuable tool in clinical and research settings for phenotyping individuals' metabolic capabilities. nih.gov

Comparison with Endogenous and Exogenous Probe Substrates in Metabolic Research

Dexamethasone, as a probe for CYP3A4 activity, is one of several substrates used in metabolic research. Its utility is often compared with other exogenous probes, such as midazolam, and endogenous biomarkers like 6β-hydroxycortisol and 4β-hydroxycholesterol.

Exogenous Probes: Midazolam is considered a "gold standard" probe for CYP3A4 activity due to its high sensitivity and extensive metabolism by this enzyme. Both dexamethasone and midazolam are sensitive to CYP3A4 induction and inhibition. irispublishers.comresearchgate.net However, dexamethasone is considered to have a weaker affinity for CYP3A4 compared to some other substrates. irispublishers.com The choice between probes can depend on the specific context of the study, including the potential for interactions with the probe drug itself.

Endogenous Probes: Endogenous biomarkers offer the advantage of not requiring the administration of an external substance.

6β-Hydroxycortisol: This metabolite of cortisol is formed by CYP3A4, and the urinary 6β-hydroxycortisol/cortisol ratio is a well-established marker of CYP3A4 activity. wikipedia.orgresearchgate.net Its formation pathway is analogous to that of 6β-Hydroxydexamethasone. However, the 6β-hydroxycortisol/cortisol ratio can be affected by physiological conditions that alter cortisol levels, such as stress. researchgate.net While it is a good test for evaluating induction or inhibition when subjects act as their own controls, it is not always considered reliable for measuring absolute CYP3A4 activity due to high inter-individual variability. ebi.ac.uk

4β-Hydroxycholesterol: Formed from cholesterol by CYP3A4, this biomarker has a very long half-life (around 17 days). researchgate.net This makes it suitable for assessing steady-state CYP3A4 activity or the effects of long-term induction, but less useful for detecting acute changes in enzyme function. researchgate.netresearchgate.net In some studies, 4β-hydroxycholesterol levels have shown lower inter- and intra-subject variability compared to the 6β-hydroxycortisol ratio, potentially making it a more reliable marker. researchgate.net

Each probe has distinct advantages and limitations related to its sensitivity, specificity, half-life, and susceptibility to confounding factors. The selection of an appropriate probe depends on the specific research question and the design of the study.

Table 3: Comparison of Selected CYP3A4 Probe Substrates

| Probe Substrate (Metabolite) | Type | Key Advantages | Key Limitations |

| Dexamethasone (6β-Hydroxydexamethasone) | Exogenous | Specific to CYP3A4; ratio minimizes pharmacokinetic variability. irispublishers.comnih.gov | Weaker affinity for CYP3A4 compared to other probes; can itself be a weak inducer at higher doses. irispublishers.comnih.gov |

| Midazolam (1'-Hydroxymidazolam) | Exogenous | High sensitivity and specificity ("gold standard"); extensively studied. | Requires administration of an external drug; potential for its own drug interactions. |

| Cortisol (6β-Hydroxycortisol) | Endogenous | Non-invasive (urinary ratio); no drug administration needed. wikipedia.org | High inter-individual variability; influenced by physiological stress and circadian rhythms affecting cortisol levels. researchgate.netebi.ac.uk |

| Cholesterol (4β-Hydroxycholesterol) | Endogenous | Long half-life reflects steady-state enzyme activity; lower variability than 6β-hydroxycortisol. researchgate.netresearchgate.net | Long half-life makes it unsuitable for detecting acute changes in CYP3A4 activity. researchgate.net |

Analytical Methodologies for the Quantification of 6beta Hydroxydexamethasone in Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating 6-beta-Hydroxydexamethasone from other compounds in a biological sample. This separation is crucial for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 6-beta-Hydroxydexamethasone. nih.govnih.gov Several studies have developed and validated HPLC methods for its quantification in biological fluids, particularly urine. nih.govresearchgate.net These methods often utilize a reversed-phase column, such as a C18 column, for separation. nih.gov

A key aspect of HPLC methods is the mobile phase composition, which is optimized to achieve good separation of the analyte from other components. For instance, a mixture of acetonitrile (B52724) and water is a common mobile phase for the analysis of dexamethasone (B1670325) and its metabolites. mdpi.com The detection of 6-beta-Hydroxydexamethasone is typically performed using an ultraviolet (UV) detector, often set at a wavelength of around 245 nm or 254 nm. nih.govnih.gov

The sensitivity of HPLC methods can be quite high, with lower limits of quantitation (LLOQ) reported in the nanogram per milliliter (ng/mL) range. For example, one method reported an LLOQ of 25 ng/mL for 6-beta-Hydroxydexamethasone in urine. nih.gov The linearity of these methods is also crucial, and studies have demonstrated a linear response over a specific concentration range. nih.gov

| Parameter | HPLC Method for 6-beta-Hydroxydexamethasone in Urine |

| Column | Reversed-phase Nova-Pak C18 (4 µm, 300 mm x 3.9 mm i.d.) nih.gov |

| Mobile Phase | Not explicitly stated, but typically acetonitrile/water mixtures mdpi.com |

| Detector | Ultraviolet (UV) at 245 nm nih.gov |

| Internal Standard | 6-alpha-methylprednisolone nih.gov |

| Linear Range | 25 to 1000 ng/mL nih.gov |

| LLOQ | 25 ng/mL nih.gov |

| Precision | Inter-assay precision < 15% nih.gov |

| Accuracy | 95.7% to 110% nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) offers several advantages over traditional HPLC, including faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and operating at higher pressures.

UHPLC is increasingly being employed for the analysis of 6-beta-Hydroxydexamethasone, often in combination with mass spectrometry. nih.gov These UHPLC-based methods allow for the rapid and sensitive quantification of the compound in various biological matrices, including plasma and ocular tissues. nih.gov For instance, a UHPLC-MS/MS method was developed to simultaneously determine dexamethasone and 6-beta-Hydroxydexamethasone in rabbit plasma and ocular matrices with a low LLOQ of 0.1 ng/ml. nih.govresearchgate.net

The mobile phases used in UHPLC are similar to those in HPLC, often consisting of acetonitrile and water with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. upf.edu The use of UHPLC can significantly reduce the run time for each sample, enhancing the throughput of the analysis. mdpi.com

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly specific and sensitive, making it ideal for the identification and quantification of compounds like 6-beta-Hydroxydexamethasone in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of many drugs and their metabolites, including 6-beta-Hydroxydexamethasone. measurlabs.combioanalysis-zone.com This technique offers high selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte. measurlabs.com

In LC-MS/MS, the LC system separates the components of the sample, which are then ionized and introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte (in this case, 6-beta-Hydroxydexamethasone). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process of monitoring specific precursor-to-product ion transitions is known as multiple reaction monitoring (MRM) and provides a high degree of specificity. nih.gov

LC-MS/MS methods have been developed and validated for the simultaneous quantification of dexamethasone and 6-beta-Hydroxydexamethasone in various biological matrices, including plasma, aqueous humor, vitreous humor, and retina. nih.gov These methods are crucial for pharmacokinetic studies. bioanalysis-zone.com

| Parameter | UHPLC-MS/MS Method for Dexamethasone and 6β-Hydroxydexamethasone |

| Matrices | Rabbit plasma, aqueous humor, vitreous humor, retina nih.gov |

| Instrumentation | UHPLC system coupled to a tandem mass spectrometer nih.gov |

| LLOQ | 0.1 ng/mL nih.govresearchgate.net |

| Validation | According to US FDA Bioanalytical Method Validation Guidance nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been used for the identification and quantification of 6-beta-Hydroxydexamethasone. nih.govcapes.gov.br In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. azolifesciences.com The separated components then enter the mass spectrometer for detection.

A significant consideration for GC-MS analysis of compounds like corticosteroids is that they are often not volatile enough for direct analysis. tue.nl Therefore, a derivatization step is typically required to increase their volatility. azolifesciences.commdpi.com This involves chemically modifying the analyte, for example, by creating methoxime-trimethylsilyl (MO-TMS) derivatives. tue.nl

GC-MS has been successfully used to identify 6-beta-Hydroxydexamethasone as a major metabolite of dexamethasone in human urine. nih.govcapes.gov.br It has also been employed in pharmacokinetic studies to measure plasma concentrations of both dexamethasone and 6-beta-Hydroxydexamethasone. nih.gov While highly effective, the need for derivatization can make the sample preparation process more complex and time-consuming compared to LC-MS methods. researchgate.nettue.nl

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the analytical workflow for quantifying 6-beta-Hydroxydexamethasone in biological matrices. thermofisher.com The primary goals of sample preparation are to remove interfering substances from the matrix (such as proteins and salts), concentrate the analyte of interest, and make the sample compatible with the analytical instrument. thermofisher.com

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating samples before chromatographic analysis. lcms.cz SPE utilizes a solid sorbent material packed in a cartridge or well plate to selectively retain the analyte or the interfering components. thermofisher.comlcms.cz

For the analysis of 6-beta-Hydroxydexamethasone, reversed-phase SPE cartridges, such as C18 or Oasis HLB, are commonly employed. nih.govnih.gov The general procedure involves conditioning the SPE cartridge, loading the pre-treated biological sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent. nih.govthermofisher.com

For example, a method for the simultaneous quantification of dexamethasone and 6-beta-Hydroxydexamethasone in urine involved using Oasis HLB cartridges. nih.gov The analytes were eluted with a mixture of ethyl acetate (B1210297) and diethyl ether. nih.gov The extraction efficiency of such methods is often high, with one study reporting an efficiency of approximately 99%. nih.gov Other extraction techniques, such as liquid-liquid extraction (LLE), have also been used, but SPE is often preferred for its superior cleanup and potential for automation. nih.govlcms.cz

| Technique | Details | Reference |

| Solid-Phase Extraction (SPE) | Used for sample cleanup and concentration. lcms.cz | lcms.cz |

| SPE Sorbent | Oasis HLB Waters cartridges. nih.gov | nih.gov |

| Elution Solvent | Ethyl acetate followed by diethyl ether. nih.gov | nih.gov |

| Extraction Efficiency | Approximately 99%. nih.gov | nih.gov |

Method Validation Parameters in Academic Research (e.g., Sensitivity, Precision, Accuracy, Limit of Quantitation)

The validation of bioanalytical methods is a critical process in academic research and pharmaceutical development to ensure that the method is reliable, reproducible, and suitable for its intended purpose. nih.govjapsonline.com This process involves evaluating several key parameters to demonstrate that the analytical method accurately and precisely measures the concentration of the target analyte, such as 6beta-Hydroxydexamethasone, in a given biological matrix. nih.govpharmacompass.com Regulatory bodies and scientific journals have established guidelines that outline the essential validation characteristics, which include sensitivity, precision, accuracy, and the limit of quantitation. nih.govich.orgeuropa.eu

Sensitivity and Limit of Quantitation (LOQ)

Sensitivity refers to the lowest concentration of an analyte in a sample that can be reliably detected and quantified with acceptable precision and accuracy. labmanager.com This is formally defined by the Lower Limit of Quantitation (LLOQ). nih.gov The LLOQ is the minimum concentration on the calibration curve that can be quantitatively measured. nih.govnih.gov For a result to be acceptable at the LLOQ, the precision is generally required to be within 20%, and the accuracy should be within ±20% of the nominal value. nih.govich.org

Academic research has reported various LOQs for this compound depending on the analytical technique and the biological matrix.

An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method developed for the simultaneous analysis of dexamethasone and this compound in rabbit plasma, aqueous humor, and vitreous humor reported an LLOQ of 0.1 ng/mL for both compounds. nih.govresearchgate.net

A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the analysis of urine samples established an LLOQ of 25 ng/mL for this compound. nih.gov At this concentration, the method demonstrated a precision below 16% and accuracy ranging from 99-109%. nih.gov

Another study utilizing an HPLC method reported a limit of quantification of 0.19 µM for this compound. researchgate.net

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. nih.govlabmanager.com It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govjapsonline.com Precision is evaluated at two levels:

Intra-assay precision (repeatability): Assesses precision within a single analytical run. labmanager.com

Inter-assay precision (intermediate precision): Evaluates variations between different runs on different days. labmanager.com

For bioanalytical methods, the precision (RSD) should generally not exceed 15%, except at the LLOQ, where it should not exceed 20%. nih.govich.org

In a study quantifying this compound in urine via HPLC-UV, the inter-assay precision was found to be below 15%. nih.gov At the LLOQ of 25 ng/mL, the precision was below 16%. nih.gov

Another HPLC-based method reported precision for this compound to be less than 15%. researchgate.net

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true or accepted reference value of the analyte concentration. nih.govlabmanager.com It is often expressed as the percentage of the nominal concentration or percent bias. japsonline.com The general acceptance criterion for accuracy is that the mean value should be within ±15% of the actual value, except at the LLOQ, where it should not deviate by more than ±20%. nih.govich.org

For the HPLC-UV method for urine analysis, the accuracy for this compound ranged from 95.7% to 110%. nih.gov At the LLOQ, the accuracy was between 99% and 109%. nih.gov

A separate HPLC method validation showed accuracy and recovery for this compound to be within the 80–120% range. researchgate.net

The table below summarizes the method validation parameters for the quantification of this compound from selected academic research studies.

Table 1: Method Validation Parameters for this compound Quantification

| Analytical Method | Biological Matrix | Parameter | Reported Value | Source |

|---|---|---|---|---|

| UHPLC-MS/MS | Rabbit Plasma, Aqueous & Vitreous Humor | Limit of Quantitation (LLOQ) | 0.1 ng/mL | nih.govresearchgate.net |

| HPLC-UV | Urine | Limit of Quantitation (LLOQ) | 25 ng/mL | nih.gov |

| Precision (at LLOQ) | < 16% | nih.gov | ||

| Accuracy (at LLOQ) | 99-109% | nih.gov | ||

| Accuracy (Overall) | 95.7-110% | nih.gov | ||

| HPLC | Not Specified | Limit of Quantitation (LOQ) | 0.19 µM | researchgate.net |

| Precision | < 15% | researchgate.net | ||

| Accuracy/Recovery | 80-120% | researchgate.net |

Comparative and Translational Metabolism Studies of 6beta Hydroxydexamethasone

In Vitro Species Differences in Dexamethasone (B1670325) Metabolism and 6-Hydroxylation

In humans, dexamethasone is extensively metabolized, primarily through hydroxylation and side-chain cleavage. researchgate.netirispublishers.com The formation of its major metabolite, 6β-hydroxydexamethasone, and a minor metabolite, 6α-hydroxydexamethasone, is catalyzed by the cytochrome P450 enzyme CYP3A4. researchgate.netirispublishers.comresearchgate.net Studies using human liver microsomes have shown considerable interindividual variability in the metabolic profiles of dexamethasone. researchgate.netnih.gov

In vitro studies comparing dexamethasone metabolism across various mammalian species reveal both quantitative and qualitative differences. nih.gov While 6-hydroxylation is a key pathway in humans, its prominence varies significantly among other species. nih.gov

A comparative analysis of hepatic microsomal CYP3A activity for 6β-hydroxydexamethasone formation ranked species in the following order: hamster > human > rabbit > male rat > guinea pig > mouse. nih.gov Notably, 6-hydroxylation was found to be sex-specific in rats, with male rats exhibiting a much higher rate than females. nih.gov In contrast to its major role in human liver microsomes, 6-hydroxylation is not always the primary metabolic route in other species. researchgate.netnih.gov For instance, while hamsters show the most extensive 6-hydroxylation, this pathway is less significant in other animals. nih.gov

The inhibition of 6-hydroxylation also shows species-specific variations. Ketoconazole (B1673606), a potent inhibitor of human CYP3A4, completely inhibits the formation of 6α- and 6β-hydroxydexamethasone in human liver microsomes. researchgate.netirispublishers.com However, its inhibitory effect on CYP3A enzymes is variable across different species, indicating that it cannot be universally regarded as a selective inhibitor of CYP3A proteins. nih.gov

| Species | Primary Metabolic Pathway(s) | Key Findings on 6β-Hydroxylation | Reference |

| Human | 6-Hydroxylation and side-chain cleavage | Mediated primarily by CYP3A4; 6β-OH-DEX is a major metabolite. researchgate.netirispublishers.com | researchgate.net, irispublishers.com |

| Hamster | 6-Hydroxylation | Highest rate of 6-hydroxylation among species studied. nih.gov | nih.gov |

| Rat (Male) | Multiple pathways | Metabolite profile closest to humans; 6-hydroxylation is sex-specific (male >> female). nih.gov | nih.gov |

| Guinea Pig | 6β-hydroxylase and 11β-dehydrogenase activity | Shows 6β-hydroxylase activity. researchgate.net | researchgate.net |

| Mouse | 6β-hydroxylase and 11β-dehydrogenase activity | Shows 6β-hydroxylase activity. researchgate.net | researchgate.net |

Animal Models for Dexamethasone Metabolism Research (e.g., Rats, Hamsters, Humanized Mice)

The selection of an appropriate animal model is critical for studying dexamethasone metabolism and its relevance to human health. Various models have been utilized, each with distinct characteristics.

Rats: The rat is a commonly used model in drug metabolism research. nih.gov Studies have shown that the biotransformation of dexamethasone in rats is comparable to humans in some aspects, involving hydroxylation to 6-hydroxy-dexamethasone. inchem.org Specifically, the metabolite profile of the male rat has been identified as being the closest to that observed in humans. nih.gov However, significant differences exist, such as the pronounced sex-specific disparity in 6-hydroxylation activity, which is not a feature of human metabolism. nih.gov Dexamethasone has also been used to induce metabolic changes in rats to study conditions like insulin (B600854) resistance and chronic hypercortisolism. mdpi.comphysiology.orgmdpi.com

Hamsters: The hamster has emerged as a particularly suitable model for investigating CYP3A-mediated metabolism of dexamethasone due to its extensive 6-hydroxylation pathway, which is even more active than in humans. nih.gov Studies in Syrian hamsters have implicated CYP3A family isozymes in the metabolism of xenobiotics. tandfonline.com The high rate of 6-hydroxylation makes the hamster valuable for specific studies focused on this metabolic route. nih.gov

Humanized Mice: To overcome the limitations of traditional animal models, humanized mouse models have been developed. nih.gov These mice are genetically engineered to express human drug-metabolizing enzymes and regulatory proteins, such as CYP3A4, PXR, and CAR. ghdiscoverycollaboratory.orgukri.org By replacing the murine genes with their human counterparts, these models can more accurately replicate human drug pharmacokinetics and metabolite profiles. ghdiscoverycollaboratory.orgukri.org For instance, CYP3A4-humanized mice are valuable for investigating the role of this specific enzyme in drug clearance and metabolism. nih.gov Studies using an extensively humanized mouse model ("8HUM") have shown that drug clearance rates and metabolite profiles are in much better alignment with clinical observations in humans compared to wild-type mice. ukri.org These models have been used to predict drug-drug interactions involving dexamethasone, demonstrating that inducers of human CYP3A4 can significantly reduce dexamethasone exposure. nih.gov Chimeric mice with humanized livers, where mouse hepatocytes are replaced with human ones, also serve as an effective in vivo model for studying human-specific drug metabolism, including the 6β-hydroxylation of dexamethasone. nih.gov

| Animal Model | Key Features in Dexamethasone Research | Advantages | Limitations | Reference |

| Rat | Metabolite profile in males is similar to humans. nih.gov Used to model dexamethasone-induced metabolic disorders. phypha.ir | Well-characterized, cost-effective. | Significant sex differences in metabolism not seen in humans. nih.gov Quantitative differences in enzyme activity. nih.gov | nih.gov, phypha.ir |

| Hamster | Highest rate of 6-hydroxylation. nih.gov | Excellent model for studying CYP3A-mediated 6-hydroxylation. nih.gov | Overall metabolic profile may differ from humans in other aspects. | nih.gov |

| Humanized Mice | Express human drug-metabolizing enzymes (e.g., CYP3A4). nih.gov | More predictive of human pharmacokinetics and drug-drug interactions. ghdiscoverycollaboratory.orgukri.org Bridges the translational gap. | Complex and costly to develop and maintain. nih.gov | ghdiscoverycollaboratory.org, nih.gov, ukri.org |

Relevance of Animal Models to Human Metabolic Pathways in Translational Research

The translation of findings from animal models to human clinical practice is a significant challenge in drug development. ijrpc.comfrontiersin.org Inherent biological differences in anatomy, physiology, and genetics between animals and humans can lead to discrepancies in drug metabolism, efficacy, and safety profiles. ijrpc.compharmafeatures.com

Traditional animal models often fail to accurately predict human responses to drugs, contributing to a high rate of failure in clinical trials. pharmafeatures.comnih.gov For dexamethasone, while some metabolic pathways are conserved across species, the quantitative differences in enzyme activities and the presence of species-specific pathways limit the direct extrapolation of data. nih.govnih.gov For example, the male rat's metabolite profile may be the closest to that of humans, but the substantial difference in the rate of 6-hydroxylation underscores the limitations. nih.gov The artificial conditions of laboratory settings can also influence physiological responses, further complicating the translation of results. pharmafeatures.com

Humanized mouse models represent a significant advancement in overcoming these translational hurdles. nih.govtandfonline.com By incorporating human genes for key metabolic enzymes, these models provide a platform that more closely mimics human drug disposition. ghdiscoverycollaboratory.orgukri.org They have proven valuable in predicting human pharmacokinetics, metabolite profiles, and drug-drug interactions with greater accuracy than conventional models. ghdiscoverycollaboratory.orgukri.org For dexamethasone, these models can help elucidate the clinical significance of interactions with drugs that induce or inhibit CYP3A4, offering insights that are more directly relevant to patient care. nih.gov

Despite their advantages, even humanized models have limitations, and no single model can perfectly replicate the complexity of human biology. nih.govijrpc.com Therefore, an integrated approach, combining data from various in vitro systems and different animal models, is essential for a comprehensive understanding of dexamethasone metabolism and for improving the predictive value of preclinical research. ijrpc.com

Alternative Biotransformation Systems and Advanced Research Directions

Microbial Biotransformation of Dexamethasone (B1670325) to 6beta-Hydroxydexamethasone

Microbial biotransformation serves as a valuable tool, often mimicking mammalian metabolic pathways in a more controlled and scalable manner. researchgate.net Certain microorganisms are capable of performing specific, regioselective hydroxylations on steroid skeletons, making them effective biocatalysts. researchfloor.org

Detailed research has shown that various microbial species can convert dexamethasone into its hydroxylated derivatives. For instance, the bacterium Bacillus subtilis (ATCC 6051) has been demonstrated to metabolize dexamethasone. When incubated with B. subtilis for seven days, dexamethasone is transformed into three primary compounds: 6-hydroxydexamethasone, 17-oxodexamethasone, and 6-hydroxy-17-oxo-dexamethasone. researchgate.net The structures of these metabolites were confirmed using 1H-NMR and 13C-NMR spectroscopy. researchgate.net This ability of Bacillus subtilis to hydroxylate dexamethasone at the C-6 position highlights its potential as a microbial model for studying mammalian metabolism of synthetic glucocorticoids. researchgate.net

Fungi, particularly from the genus Cunninghamella, are also widely recognized as effective models for mammalian drug metabolism. nih.govresearchgate.net Species like Cunninghamella elegans are known to produce a range of phase I and phase II metabolites of xenobiotics that are identical to those found in mammals. nih.gov While specific studies on the direct conversion of dexamethasone to this compound by Cunninghamella are documented, the fungus's known capacity for hydroxylation reactions makes it a key organism for such biotransformation studies. researchgate.netnih.govdntb.gov.ua The use of immobilized fungal cells or biofilms in bioreactors presents a method for the semi-continuous and scalable production of these metabolites. nih.gov

Other microorganisms, such as those from the Actinomycetes group, also exhibit significant hydroxylation activity and are used in the biotransformation of steroids. researchfloor.orgtandfonline.com

| Microorganism | Substrate | Major Metabolites Identified | Reference |

| Bacillus subtilis (ATCC 6051) | Dexamethasone | 6-Hydroxydexamethasone, 17-Oxodexamethasone, 6-Hydroxy-17-oxo-dexamethasone | researchgate.net |

In Vitro Cell Culture Systems for Metabolic Studies (e.g., Liver Microsomal Incubations, Specific Cell Lines)

In vitro systems are indispensable for detailed mechanistic studies of drug metabolism, providing a clear window into the enzymatic processes responsible for the formation of this compound.

Liver Microsomal Incubations

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. ugent.be Incubations of dexamethasone with human liver microsomes have conclusively identified 6beta-hydroxylation as a major metabolic pathway. researchgate.netnih.govnih.gov In these studies, this compound is consistently observed as the principal metabolite formed. nih.govresearchgate.net

The enzyme primarily responsible for the 6-hydroxylation of dexamethasone is CYP3A4. researchgate.netnih.govnih.gov Studies have shown a strong correlation between the rate of this compound formation and the expression level of CYP3A4 in liver samples. nih.gov The formation of both 6beta- and 6alpha-hydroxydexamethasone (B1610114) is almost completely inhibited by ketoconazole (B1673606), a potent and specific inhibitor of CYP3A4. nih.gov

Kinetic studies using human liver microsomes have determined the parameters for this metabolic reaction. There is notable interindividual variability in metabolic rates. nih.gov

| Kinetic Parameter | Value (for this compound formation) | Reference |

| Km (Michaelis constant) | 23.2 ± 3.8 µM | nih.gov |

| Vmax (Maximum velocity) | 14.3 ± 9.9 pmol x min-1 mg protein-1 | nih.gov |

Specific Cell Lines

Beyond subcellular fractions, whole-cell systems provide a more integrated view of metabolic processes.

Primary Human Hepatocytes: Cultures of primary human hepatocytes are considered a gold standard for in vitro metabolism studies. Dexamethasone treatment in these cells has been shown to induce CYP3A4 activity in a concentration-dependent manner, leading to an increase in its own metabolism. nih.govresearchgate.net For example, treating hepatocytes with dexamethasone at concentrations from 2 to 250 µM resulted in a 1.7-fold to 6.9-fold increase in CYP3A4 activity, respectively. nih.govresearchgate.net

A6 Cell Line: The A6 cell line, derived from the kidney of Xenopus laevis, has also been used to study dexamethasone metabolism. nih.gov When these cells were incubated with radiolabeled dexamethasone, a polar metabolite was produced, which was rigorously identified through mass spectrometry and nuclear magnetic resonance spectroscopy as this compound. nih.gov This finding was significant as it demonstrated that transporting epithelia, not just hepatic cells, can metabolize dexamethasone. nih.gov

Future Research Perspectives in Dexamethasone Metabolite Investigation and Inter-Disciplinary Approaches

The investigation of dexamethasone metabolites like this compound is continually evolving, driven by technological advancements and interdisciplinary collaborations. Future research is poised to delve deeper into the complexities of steroid metabolism and its clinical implications.

Advanced Analytical Techniques: The future of metabolite analysis lies in the enhanced sensitivity and specificity of analytical platforms. The use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is becoming standard, allowing for the detection and quantification of not only primary metabolites but also their intact phase II conjugates (e.g., sulfates and glucuronides) in various biological matrices. mdpi.comanu.edu.auresearchgate.net

Metabolomics and Pharmacometabolomics: Untargeted metabolomics approaches are being employed to gain a global view of the metabolic changes induced by dexamethasone. frontiersin.orgtandfonline.com These studies can identify novel biomarkers and reveal perturbations in broader metabolic pathways, such as amino acid and pyrimidine (B1678525) metabolism, which are associated with the drug's effects. frontiersin.orgnih.gov Pharmacometabolomics, which links metabolic profiles to drug response, holds promise for personalizing glucocorticoid therapy by identifying individuals who may respond differently based on their metabolic phenotype. childrensmercy.org

Systems Biology and Bioinformatics: Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a holistic, systems-level understanding of dexamethasone action and metabolism. nih.gov Bioinformatic tools are crucial for analyzing these large datasets, identifying new metabolic pathways, and building predictive models of drug metabolism and response. anu.edu.aunih.gov

Development of Advanced In Vitro Models: While current cell culture systems are valuable, research continues into developing more physiologically relevant models. ugent.be Three-dimensional (3D) cell cultures, organ-on-a-chip technology, and co-cultures of different cell types can better mimic the complex microenvironment of human tissues like the liver, improving the prediction of in vivo metabolism and drug-drug interactions.

Inter-Disciplinary Collaboration: The complexity of steroid metabolism necessitates a multidisciplinary approach, combining expertise from pharmacology, analytical chemistry, molecular biology, bioinformatics, and clinical medicine. mdpi.comox.ac.uk Such collaborations are essential for translating basic science discoveries into clinically relevant applications, such as developing better diagnostic markers for CYP3A4 activity or designing drugs with more predictable metabolic profiles. mdpi.comox.ac.uk

Q & A

Q. How can 6β-Hydroxydexamethasone be reliably identified and characterized in experimental settings?

Methodological Answer:

- Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₂₄H₃₁FO₆, exact mass 434.2049) and liquid chromatography-tandem MS (LC-MS/MS) for quantification .

- Compare spectral data (e.g., NMR, IR) with reference standards from authoritative databases like PubChem .

- Validate purity via reversed-phase HPLC with UV detection (λ = 240–260 nm), ensuring >98% purity for in vitro studies .

Q. What are the critical safety protocols for handling 6β-Hydroxydexamethasone in laboratory settings?

Methodological Answer:

- Follow OSHA Hazard Communication Standard (HCS) guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing to avoid inhalation .

- Store in airtight containers at 2–8°C, away from light. Dispose of waste via RCRA-compliant protocols (e.g., incineration for organic solvents) .

Q. What synthetic routes are validated for producing 6β-Hydroxydexamethasone with high stereochemical fidelity?

Methodological Answer:

- Opt for multi-step enzymatic hydroxylation of dexamethasone using cytochrome P450 isoforms (e.g., CYP3A4), followed by chiral chromatography to isolate the 6β-epimer .

- Validate stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How do metabolic pathways influence the pharmacokinetic profile of 6β-Hydroxydexamethasone in human models?

Methodological Answer:

Q. What ecotoxicological risks does 6β-Hydroxydexamethasone pose in aquatic ecosystems?

Methodological Answer:

- Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna), measuring LC₅₀/EC₅₀ values. Use OECD Test Guideline 211 for reproductive toxicity assessment .

- Analyze bioaccumulation potential via logP calculations (predicted logP = 1.9) and quantitative structure-activity relationship (QSAR) models .

Q. How can researchers resolve contradictions in reported glucocorticoid receptor (GR) binding affinities of 6β-Hydroxydexamethasone?

Methodological Answer:

- Perform competitive radioligand binding assays (e.g., using [³H]-dexamethasone) under standardized conditions (pH 7.4, 37°C). Normalize data to GR isoform expression levels (e.g., GRα vs. GRβ) .

- Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data from heterogeneous studies, adjusting for batch effects and assay sensitivity .

Q. What experimental strategies mitigate instability of 6β-Hydroxydexamethasone in aqueous buffers?

Methodological Answer:

- Use deuterated solvents (e.g., D₂O) in NMR stability studies to track hydroxyl group reactivity. Stabilize solutions with 0.1% BSA or cyclodextrin derivatives to prevent aggregation .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS monitoring of degradation products .

Q. What are the key considerations for designing dose-response studies of 6β-Hydroxydexamethasone in inflammatory models?

Methodological Answer:

- Use hierarchical Bayesian models to account for inter-individual variability in rodent models. Optimize dosing intervals based on half-life (t₁/₂ ≈ 3–5 hours in plasma) .

- Validate anti-inflammatory efficacy via TNF-α/IL-6 ELISA and histopathological scoring, with sham-operated controls to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.